Lipophilicity Fine-Tuning: LogP of 2.63–2.93 Bridges the Gap Between 4-Phenyl and 4-Methylphenyl Analogs
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine exhibits a computed LogP of 2.63 (Chemscene) to 2.93 (Fluorochem), positioning it as a precise intermediate between the unsubstituted 4-phenyl analog (LogP 1.97) and the 4-methylphenyl analog (LogP 2.37–3.50) [1]. This provides a predictable ΔLogP of approximately +0.7 over the phenyl baseline and approximately +0.3 over the methyl analog, enabling systematic lipophilicity-driven optimization without introducing excessive hydrophobicity that could lead to poor solubility or promiscuous binding.
| Evidence Dimension | LogP (Octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.63 (Chemscene); LogP 2.93 (Fluorochem) |
| Comparator Or Baseline | 4-Phenyl analog: LogP 1.97 (Chembase); 4-Methylphenyl analog: LogP 2.37 (Chemscene) to 3.50 (Molbase) |
| Quantified Difference | ΔLogP = +0.66 to +0.96 vs. 4-Phenyl; ΔLogP = +0.26 vs. 4-Methylphenyl (low end) |
| Conditions | Computed values from vendor technical datasheets using standard prediction algorithms |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic stability; the ethyl group offers the smallest meaningful LogP step above methyl, allowing finer control over ADME properties than the larger propyl or isopropyl alternatives.
- [1] Chembase. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride. LogP: 1.967; Molbase. 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. LogP: 3.5025. View Source
